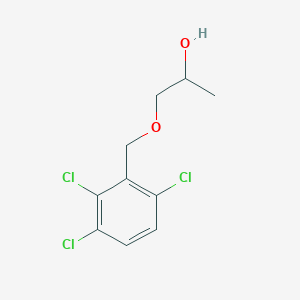
Tritac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tritac is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic molecule that is used to study various biological processes and mechanisms. Tritac is known for its unique properties that make it an ideal tool for scientific research.
Mechanism Of Action
Tritac is a small molecule that can selectively bind to specific biological targets. It works by forming covalent bonds with the target molecule, which allows for the visualization and tracking of the molecule. Tritac has been shown to have high selectivity and specificity, which makes it an ideal tool for studying biological processes.
Biochemical And Physiological Effects
Tritac has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. Additionally, Tritac has been shown to have minimal off-target effects, which makes it an ideal tool for studying specific biological targets.
Advantages And Limitations For Lab Experiments
One of the main advantages of Tritac is its high selectivity and specificity. It allows for the visualization and tracking of specific biological targets, which can provide valuable insights into biological processes. Additionally, Tritac is non-toxic and has minimal off-target effects, which makes it an ideal tool for studying live cells and tissues.
However, Tritac does have some limitations. One of the main limitations is its cost, as it is a relatively expensive compound. Additionally, Tritac can be difficult to synthesize, which can limit its availability for some researchers. Finally, Tritac has limited applications in certain areas of research, which can limit its usefulness in some experiments.
Future Directions
There are several future directions for Tritac research. One of the main areas of focus is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are exploring new applications for Tritac in areas such as drug delivery and imaging. Finally, there is a growing interest in the development of Tritac-based probes that can be used to study specific biological targets in more detail.
Conclusion:
Tritac is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in research. It is a unique compound that has high selectivity and specificity, which makes it an ideal tool for studying biological processes and mechanisms. Tritac has various applications in scientific research, including drug discovery, bioconjugation, and protein labeling. While Tritac has some limitations, it has significant potential for future research and development.
Synthesis Methods
Tritac is a synthetic molecule that can be synthesized using various methods. One of the most common methods is the Huisgen cycloaddition reaction, which involves the reaction of an alkyne and an azide to form a triazole ring. The reaction is catalyzed by a copper (I) ion, which helps in the formation of the triazole ring. Other methods of synthesis include click chemistry, copper-free click chemistry, and Staudinger ligation.
Scientific Research Applications
Tritac has various applications in scientific research, including drug discovery, bioconjugation, and protein labeling. It is commonly used in the synthesis of small molecule probes that can be used to study biological processes and pathways. Tritac can also be used to label proteins, which allows for the visualization and tracking of proteins in live cells. Additionally, Tritac can be used in drug discovery to synthesize and screen potential drug candidates.
properties
CAS RN |
1861-44-5 |
|---|---|
Product Name |
Tritac |
Molecular Formula |
C10H11Cl3O2 |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
1-[(2,3,6-trichlorophenyl)methoxy]propan-2-ol |
InChI |
InChI=1S/C10H11Cl3O2/c1-6(14)4-15-5-7-8(11)2-3-9(12)10(7)13/h2-3,6,14H,4-5H2,1H3 |
InChI Key |
LJWIIRATRWPHBA-UHFFFAOYSA-N |
SMILES |
CC(COCC1=C(C=CC(=C1Cl)Cl)Cl)O |
Canonical SMILES |
CC(COCC1=C(C=CC(=C1Cl)Cl)Cl)O |
Other CAS RN |
1861-44-5 |
solubility |
2.71e-04 M |
synonyms |
1-[(2,3,6-trichlorophenyl)methoxy]propan-2-ol |
vapor_pressure |
1.00e-04 mmHg |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



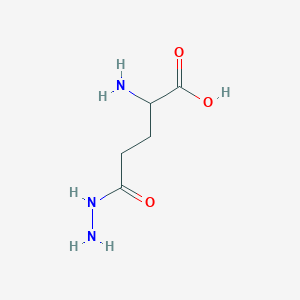
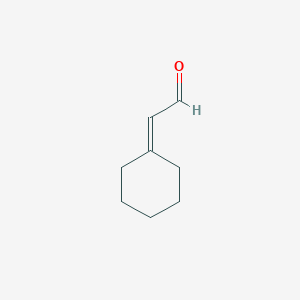
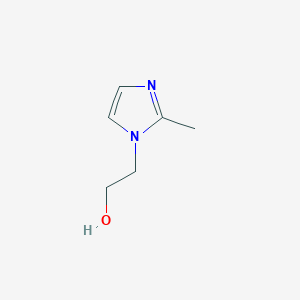
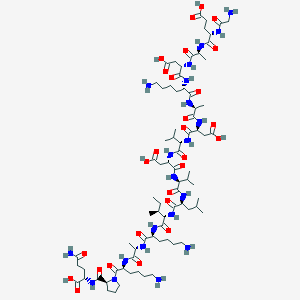
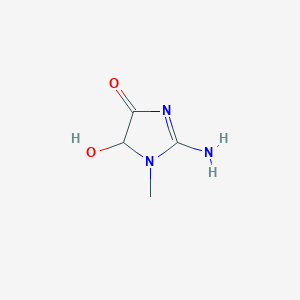
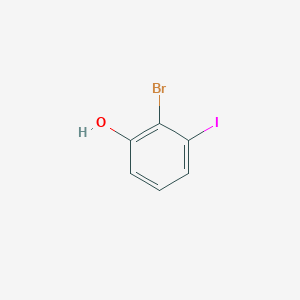
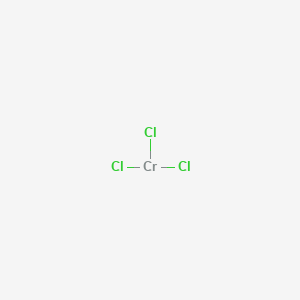
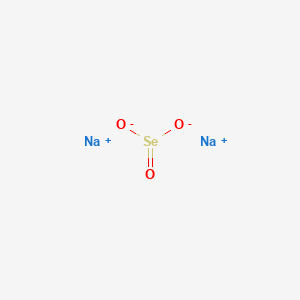
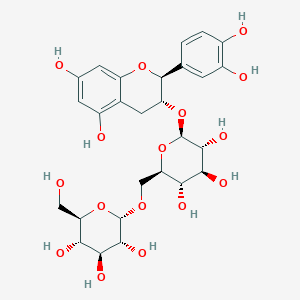

![2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide](/img/structure/B155151.png)
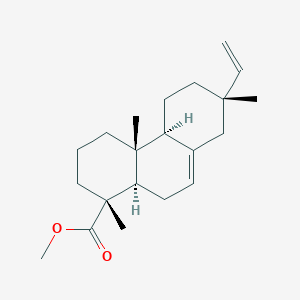

![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)